5-(Fluoromethyl)-2-piperazinone
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Overview
Description
5-(Fluoromethyl)-2-piperazinone is a fluorinated organic compound that has garnered significant interest in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-(Fluoromethyl)-2-piperazinone typically involves the fluoromethylation of piperazinone derivatives. One common method is the reaction of piperazinone with fluoromethylating agents such as fluoromethyl iodide (CH2FI) in the presence of a base like potassium carbonate (K2CO3) under reflux conditions . Another approach involves the use of fluoromethyl sulfonium ylides, which can transfer the fluoromethyl group to the piperazinone ring .
Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of microwave-assisted synthesis and other advanced techniques can also enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: 5-(Fluoromethyl)-2-piperazinone undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in an aqueous medium.
Reduction: Sodium borohydride (NaBH4) in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed:
Oxidation: Oxidized derivatives of this compound.
Reduction: Reduced derivatives with altered functional groups.
Substitution: Substituted products with nucleophiles replacing the fluorine atom.
Scientific Research Applications
5-(Fluoromethyl)-2-piperazinone has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.
Biology: Serves as a probe for studying enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential as a pharmaceutical intermediate in drug development.
Industry: Utilized in the production of specialty chemicals and materials with enhanced properties.
Mechanism of Action
The mechanism of action of 5-(Fluoromethyl)-2-piperazinone involves its interaction with specific molecular targets. The fluoromethyl group can form strong interactions with enzymes and proteins, affecting their activity and function. The compound may inhibit or activate certain pathways, depending on the context of its use . The exact molecular targets and pathways involved are still under investigation, but the presence of the fluorine atom is known to enhance binding affinity and selectivity .
Comparison with Similar Compounds
- 5-(Chloromethyl)-2-piperazinone
- 5-(Bromomethyl)-2-piperazinone
- 5-(Hydroxymethyl)-2-piperazinone
Comparison: 5-(Fluoromethyl)-2-piperazinone is unique due to the presence of the fluorine atom, which imparts distinct physicochemical properties such as increased lipophilicity, metabolic stability, and binding affinity . Compared to its chlorinated and brominated counterparts, the fluorinated compound exhibits lower reactivity towards nucleophiles, making it more selective in biological applications . The hydroxymethyl derivative, on the other hand, has different solubility and reactivity profiles, making it suitable for different applications .
Properties
IUPAC Name |
5-(fluoromethyl)piperazin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9FN2O/c6-1-4-2-8-5(9)3-7-4/h4,7H,1-3H2,(H,8,9) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UVZQNMGXEGDJSS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(NCC(=O)N1)CF |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9FN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
132.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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